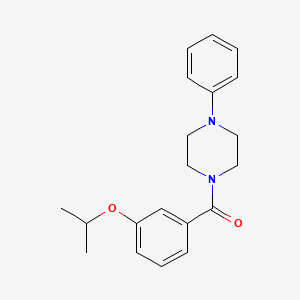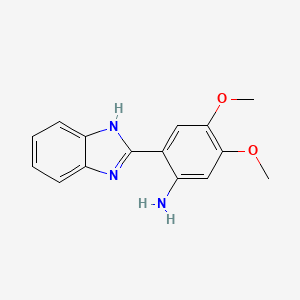
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea, also known as DFP-10825, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is a potent inhibitor of a specific protein known as the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the human body. In
Mécanisme D'action
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea works by selectively binding to the Nav1.7 protein, which is primarily expressed in sensory neurons involved in pain transmission. By blocking the activity of this protein, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea effectively reduces the transmission of pain signals, leading to a decrease in pain sensation. This mechanism of action has been demonstrated in both in vitro and in vivo studies, making N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea a promising candidate for the development of new pain management drugs.
Biochemical and Physiological Effects
In addition to its pain-blocking properties, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has also been shown to have other biochemical and physiological effects. For example, it has been reported to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders. Additionally, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has been shown to have a low potential for toxicity, making it a safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea in laboratory experiments is its high selectivity for the Nav1.7 protein. This allows researchers to specifically target this protein and study its role in pain transmission in a more precise manner. Additionally, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has a relatively low cost and is readily available, making it an accessible compound for researchers.
However, there are also some limitations to using N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea in laboratory experiments. For example, its potency as a Nav1.7 inhibitor may make it difficult to study the effects of other proteins involved in pain transmission. Additionally, its selectivity for Nav1.7 may limit its use in studying pain in other areas of the body.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea. One area of interest is the development of new pain management drugs based on the structure of N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea. Additionally, further studies on the anti-inflammatory properties of N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea may lead to the development of new treatments for inflammatory disorders. Finally, research on the use of N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis, may yield promising results.
Conclusion
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea is a synthetic compound that has shown great promise in the field of scientific research. Its ability to selectively inhibit the Nav1.7 protein makes it a promising candidate for the development of new pain management drugs, as well as treatments for other neurological disorders. While there are some limitations to using N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea in laboratory experiments, its high selectivity and low toxicity make it a valuable tool for researchers. With further research, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea may prove to be a valuable asset in the development of new treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea involves the reaction of 2,5-dimethylphenylisocyanate with 3-fluoroaniline in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques to obtain the pure compound. The yield of this synthesis method is reported to be around 50%, making it a reliable and efficient method for producing N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has been extensively studied for its potential applications in the field of pain management. As a Nav1.7 inhibitor, it has been shown to effectively block pain signals in animal models, making it a promising candidate for the development of new analgesic drugs. Additionally, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has also been investigated for its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-6-7-11(2)14(8-10)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPAXBDHGQXUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)

![N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)
![5-[(11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5295968.png)